molecular formula C10H10N2O2 B3028711 Methyl 2-((cyanomethyl)amino)benzoate CAS No. 28354-20-3

Methyl 2-((cyanomethyl)amino)benzoate

Cat. No. B3028711
CAS RN: 28354-20-3
M. Wt: 190.20
InChI Key: CNYPOHOEZKXXEI-UHFFFAOYSA-N
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Description

“Methyl 2-((cyanomethyl)amino)benzoate” is a chemical compound with the molecular formula C10H10N2O2 . It is used for industrial and scientific research purposes .


Molecular Structure Analysis

The molecular structure of “Methyl 2-((cyanomethyl)amino)benzoate” is represented by the InChI code: 1S/C10H10N2O2/c1-14-10(13)8-4-2-3-5-9(8)12-7-6-11/h2-5,12H,7H2,1H3 . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Safety and Hazards

Safety data sheets indicate that if inhaled or ingested, or if it comes into contact with skin or eyes, medical attention may be required . It is recommended to use personal protective equipment when handling this compound .

Future Directions

The future directions of “Methyl 2-((cyanomethyl)amino)benzoate” are not clearly defined as it is primarily used for industrial and scientific research . Its potential applications would depend on the outcomes of future studies and developments in related fields.

properties

IUPAC Name

methyl 2-(cyanomethylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)8-4-2-3-5-9(8)12-7-6-11/h2-5,12H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYPOHOEZKXXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901287725
Record name Methyl 2-[(cyanomethyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901287725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((cyanomethyl)amino)benzoate

CAS RN

28354-20-3
Record name Methyl 2-[(cyanomethyl)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28354-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[(cyanomethyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901287725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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